molecular formula C10H10N2O2 B11905882 2-(3-Methyl-1H-indazol-6-yl)acetic acid

2-(3-Methyl-1H-indazol-6-yl)acetic acid

Cat. No.: B11905882
M. Wt: 190.20 g/mol
InChI Key: JKNIXKMNMGYZGX-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-indazol-6-yl)acetic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-indazol-6-yl)acetic acid typically involves the formation of the indazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often used to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1H-indazol-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are mediated through pathways such as the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1H-indazol-6-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(3-methyl-2H-indazol-6-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-6-8-3-2-7(5-10(13)14)4-9(8)12-11-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

JKNIXKMNMGYZGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)CC(=O)O

Origin of Product

United States

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